Lipophilicity Enhancement Relative to Free Acid Analog
Ethyl esterification of 5-oxo-5-(9-phenanthryl)valeric acid increases lipophilicity, as reflected in the predicted octanol-water partition coefficient (logP). The ethyl ester (target compound) has a predicted logP of 4.79 ± 0.4, compared to 3.92 ± 0.3 for the free carboxylic acid . This ~0.87 logP unit increase translates to a ~7.4-fold higher theoretical partition into lipid phases, potentially enhancing membrane permeability for cell-based assays or in vivo studies [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP = 4.79 ± 0.4 |
| Comparator Or Baseline | 5-Oxo-5-(9-phenanthryl)valeric acid (CAS 898766-03-5): Predicted logP = 3.92 ± 0.3 |
| Quantified Difference | Δ logP = +0.87 (7.4× higher partition coefficient) |
| Conditions | ACD/Labs Percepta prediction; ACD/LogP algorithm |
Why This Matters
Higher lipophilicity can improve cellular uptake and passive membrane diffusion, making the ethyl ester a preferred choice for intracellular target engagement studies.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
